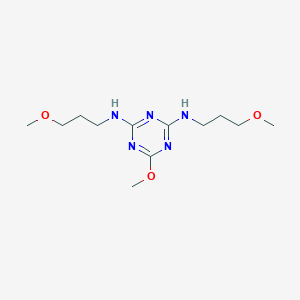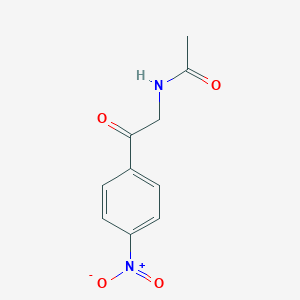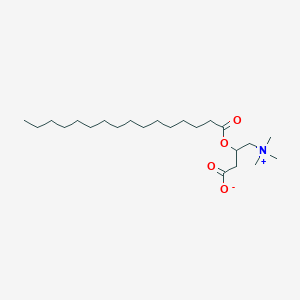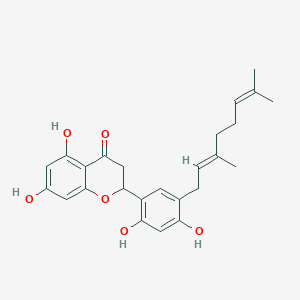
Methometon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methometon is a synthetic compound that belongs to the family of quaternary ammonium salts. It is also known as trimethyloctadecylammonium chloride (TMOAC) or N,N,N-trimethyl-1-octadecanaminium chloride. Methometon is widely used in scientific research due to its unique properties and diverse applications.
Mecanismo De Acción
Methometon acts as a cationic surfactant and forms micelles in aqueous solutions. The hydrophobic tail of Methometon interacts with the hydrophobic regions of the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the lipid bilayer and increases its permeability. Methometon can also interact with DNA and RNA and facilitate their uptake into cells.
Biochemical and Physiological Effects:
Methometon has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Methometon can also induce the production of pro-inflammatory cytokines and chemokines in immune cells. Additionally, Methometon can alter the activity of enzymes and transporters in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methometon has several advantages for lab experiments. It is readily available, inexpensive, and easy to handle. Methometon can also be used in a wide range of experimental conditions due to its stability and compatibility with various solvents and buffers. However, Methometon can also have some limitations in lab experiments. It can be toxic to cells at high concentrations and can interfere with the activity of some enzymes and transporters. Additionally, Methometon can be difficult to remove from experimental systems due to its strong adsorption to surfaces.
Direcciones Futuras
There are several future directions for the use of Methometon in scientific research. One potential direction is the development of Methometon-based nanocarriers for drug delivery. Methometon can also be used in the synthesis of novel materials with unique properties. Additionally, Methometon can be used to investigate the mechanisms of membrane disruption and lipid-mediated signaling pathways.
Conclusion:
Methometon is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for investigating the mechanisms of biological processes and developing new materials and technologies. However, careful consideration should be given to its potential limitations and toxicity in lab experiments. Future research on Methometon will undoubtedly yield new insights and applications in various fields of science.
Aplicaciones Científicas De Investigación
Methometon has a wide range of applications in scientific research. It is commonly used as a surfactant, a lipid mimic, and a transfection reagent. Methometon can also be used as a template for the synthesis of mesoporous materials. Additionally, Methometon has been used to prepare nanostructured thin films and to modify the surface properties of various materials.
Propiedades
Número CAS |
1771-07-9 |
|---|---|
Nombre del producto |
Methometon |
Fórmula molecular |
C12H23N5O3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
6-methoxy-2-N,4-N-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O3/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |
Clave InChI |
FWJLFUVWQAXWLE-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
SMILES canónico |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Otros números CAS |
1771-07-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















